molecular formula C22H15F3N2 B14328922 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 111716-77-9

4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B14328922
CAS No.: 111716-77-9
M. Wt: 364.4 g/mol
InChI Key: WEDRNIUGRMVICZ-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a trifluoromethyl-substituted phenyl group, making it a highly substituted imidazole derivative. The compound’s unique structure imparts distinct chemical and biological properties, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve high-temperature one-pot polymerization techniques, which allow for the efficient synthesis of polyimides with side diphenylphosphine oxide and trifluoromethyl groups . These methods are designed to improve the solubility, optical transparency, and flame-retardancy of the final product without compromising thermal stability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 1,3-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
  • 4,5-Diphenyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole
  • 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole

Uniqueness: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 2-position of the phenyl ring enhances its stability and lipophilicity compared to other similar compounds .

Properties

CAS No.

111716-77-9

Molecular Formula

C22H15F3N2

Molecular Weight

364.4 g/mol

IUPAC Name

4,5-diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole

InChI

InChI=1S/C22H15F3N2/c23-22(24,25)18-14-8-7-13-17(18)21-26-19(15-9-3-1-4-10-15)20(27-21)16-11-5-2-6-12-16/h1-14H,(H,26,27)

InChI Key

WEDRNIUGRMVICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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